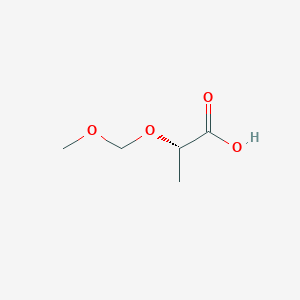
(2S)-2-(methoxymethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .Scientific Research Applications
-
Production of Propionic Acid from Lactic Acid
- Field : Green Chemistry
- Application : Propionic acid (PA) is a valuable chemical widely used in the food and feed industry. The selective production of PA from bio-based lactic acid (LA) is difficult due to the high activation energy of the hydroxyl group at the α position of the carboxyl group .
- Method : A metal-free catalytic system for the highly selective transformation of bio-based LA to PA is reported using NaI as the catalyst .
- Results : Under the optimal reaction conditions, a >99% yield of PA can be obtained from LA .
-
Production of Propionic Acid, Propanol and Propylene via Sugar Fermentation
- Field : Industrial Chemistry
- Application : Propionic acid, n-propanol and propylene are chemicals in a variety of markets ranging from plastics to food preservatives .
- Method : In place of petrochemicals, carbohydrates are a possible feedstock to all three by fermentative production of propionic acid followed by synthetic derivation of n-propanol and propylene through chemical reductions .
- Results : The work described a sugar fermentation process evaluation for propionic acid production that achieved productivities at commercial levels, reaching yields of 0.55 g g −1 and reducing media costs to less than $1.00 per kg .
-
Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls
- Field : Green Chemistry
- Application : Phloretic acid (PA), a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation instead of phenol .
- Method : PA is used to bring phenolic functionalities by its reaction with model molecules (ethylene glycol, as well as two polyethylene glycol molecules with molar masses corresponding to 400 g·mol −1 and 2000 g·mol −1) via solvent-free Fischer esterification .
- Results : These phenolic groups are further reacted with a bio-based amine (furfurylamine) to form almost 100% bio-based benzoxazine end-capped molecules .
-
Aryl-Substituted Propanoic Acids via Pd-Catalyzed Hydrocarboxylation of Stilbenes
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(methoxymethoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(5(6)7)9-3-8-2/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDPXCTSGNPLZ-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(methoxymethoxy)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
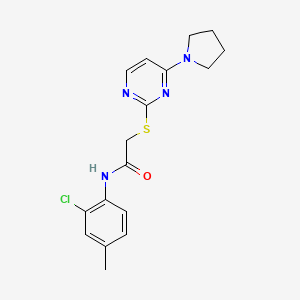
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
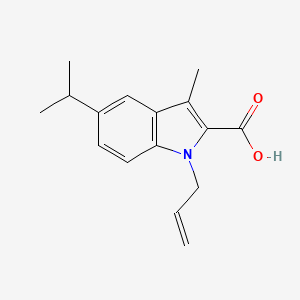
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
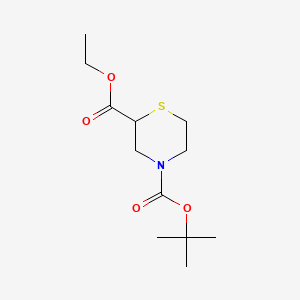
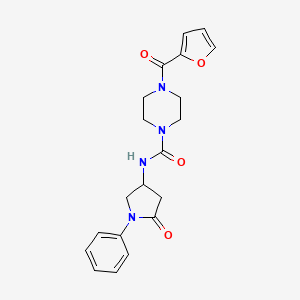
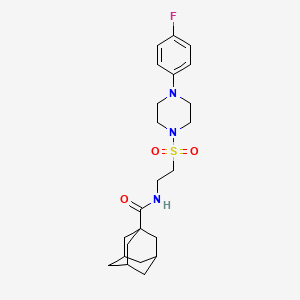
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
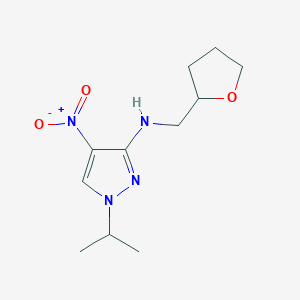
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)